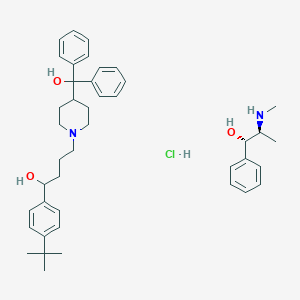
Seldane-D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Seldane-D, also known as this compound, is a useful research compound. Its molecular formula is C42H57ClN2O3 and its molecular weight is 673.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Ethylamines - Phenethylamines - Pseudoephedrine - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacological Properties
Terfenadine is a selective H1 receptor antagonist that was noted for its non-sedating properties, making it a preferable choice over traditional antihistamines that often caused drowsiness. Its mechanism involves blocking the effects of histamine, which is responsible for allergy symptoms such as itching, sneezing, and runny nose .
Table 1: Key Pharmacological Properties of Terfenadine
| Property | Description |
|---|---|
| Chemical Formula | C32H41NO2 |
| Mechanism of Action | H1 receptor antagonist |
| Metabolism | Converted to fexofenadine by CYP3A4 |
| Half-life | Approximately 5 to 9 hours |
| Common Side Effects | Headache, dizziness, gastrointestinal issues |
Clinical Applications
Seldane-D was primarily used to alleviate symptoms associated with allergic reactions. Clinical studies demonstrated its effectiveness in reducing nasal congestion and other allergy symptoms without causing significant sedation .
Case Study Insights
- Efficacy in Allergic Rhinitis :
- Market Research :
Safety Concerns and Withdrawal
Despite its initial success, this compound faced significant safety concerns related to cardiovascular risks when used in conjunction with certain medications or in patients with pre-existing conditions. Reports of serious cardiac events led to its withdrawal from the market in the late 1990s .
Table 2: Summary of Safety Concerns
| Concern | Description |
|---|---|
| Cardiac Risks | Associated with QT interval prolongation |
| Drug Interactions | Risk increased when taken with CYP3A4 inhibitors |
| Market Withdrawal Date | Late 1990s |
Research Applications
Research on terfenadine has continued post-market withdrawal, focusing on its pharmacodynamics and interactions with other drugs. Studies have explored its potential neuroprotective effects and interactions with NMDA receptors, indicating a complex role beyond simple antihistamine activity .
Key Research Findings
- Terfenadine has been shown to enhance NMDA receptor-mediated signaling in cerebellar neurons, which may have implications for understanding excitotoxicity and neurodegenerative processes .
- Investigations into its metabolite, fexofenadine, continue to reveal insights into safer antihistamine alternatives that maintain efficacy without the adverse effects associated with terfenadine.
Propriétés
Numéro CAS |
123245-78-3 |
|---|---|
Formule moléculaire |
C42H57ClN2O3 |
Poids moléculaire |
673.4 g/mol |
Nom IUPAC |
1-(4-tert-butylphenyl)-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butan-1-ol;(1S,2S)-2-(methylamino)-1-phenylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C32H41NO2.C10H15NO.ClH/c1-31(2,3)26-18-16-25(17-19-26)30(34)15-10-22-33-23-20-29(21-24-33)32(35,27-11-6-4-7-12-27)28-13-8-5-9-14-28;1-8(11-2)10(12)9-6-4-3-5-7-9;/h4-9,11-14,16-19,29-30,34-35H,10,15,20-24H2,1-3H3;3-8,10-12H,1-2H3;1H/t;8-,10+;/m.0./s1 |
Clé InChI |
ZMKDJNCMGOQKLZ-MNIONDOCSA-N |
SMILES |
CC(C(C1=CC=CC=C1)O)NC.CC(C)(C)C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O.Cl |
SMILES isomérique |
C[C@@H]([C@H](C1=CC=CC=C1)O)NC.CC(C)(C)C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O.Cl |
SMILES canonique |
CC(C(C1=CC=CC=C1)O)NC.CC(C)(C)C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O.Cl |
Synonymes |
Seldane-D |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















